

PFK15: A Deep Dive into its Kinase Selectivity Profile

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Compound of Interest

Compound Name: Protein kinase inhibitor 15

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This technical guide provides a comprehensive analysis of the kinase selectivity profile of PFK15, a potent inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFK15 has garnered significant interest as a therapeutic candidate due to its role in modulating glycolysis, a key metabolic pathway often dysregulated in cancer and other diseases.[1][2][3] Understanding its selectivity is paramount for predicting on-target efficacy and potential off-target effects.

Quantitative Selectivity Profile of PFK15

PFK15 is widely reported to be a selective inhibitor of PFKFB3.[1] Initial studies highlighted its selectivity over a panel of 96 other kinases. However, the comprehensive dataset for this 96-kinase panel is not readily available in the public domain. The primary focus of published research has been on its potent inhibition of PFKFB3.

There are conflicting reports in the literature regarding the precise half-maximal inhibitory concentration (IC₅₀) of PFK15 against PFKFB3. One of the initial and most frequently cited studies reports an IC₅₀ of 207 nM.[4] Conversely, other research has suggested a much weaker activity, with an IC₅₀ greater than 1000 µM.[5] This discrepancy may arise from variations in experimental conditions, recombinant protein batches, or the specific kinase assay utilized.

For other cancer cell lines, the IC50 values for PFK15's anti-proliferative effects have been determined. For instance, in gastric cancer cell lines, the IC50 values were found to be $6.59 \pm 3.1 \mu\text{mol/L}$ for MKN45, $8.54 \pm 2.7 \mu\text{mol/L}$ for AGS, and $10.56 \pm 2.4 \mu\text{mol/L}$ for BGC823.[1]

Target Kinase	Reported IC50 (PFK15)	Cell Line (for anti-proliferative IC50)	Anti-proliferative IC50 (PFK15)
PFKFB3	207 nM[4]	MKN45 (gastric cancer)	$6.59 \pm 3.1 \mu\text{M}$ [1]
PFKFB3	$>1000 \mu\text{M}$ [5]	AGS (gastric cancer)	$8.54 \pm 2.7 \mu\text{M}$ [1]
-	-	BGC823 (gastric cancer)	$10.56 \pm 2.4 \mu\text{mol/L}$ [1]

Note: The full kinome scan data for PFK15 against the panel of 96 kinases is not publicly available in the reviewed literature. The presented IC50 values for PFKFB3 highlight a significant discrepancy in the reported potency of PFK15.

Experimental Protocols

The determination of the kinase inhibitory activity of PFK15 typically involves in vitro kinase assays using recombinant PFKFB3. The following is a generalized protocol based on available literature:

Recombinant PFKFB3 Kinase Assay:

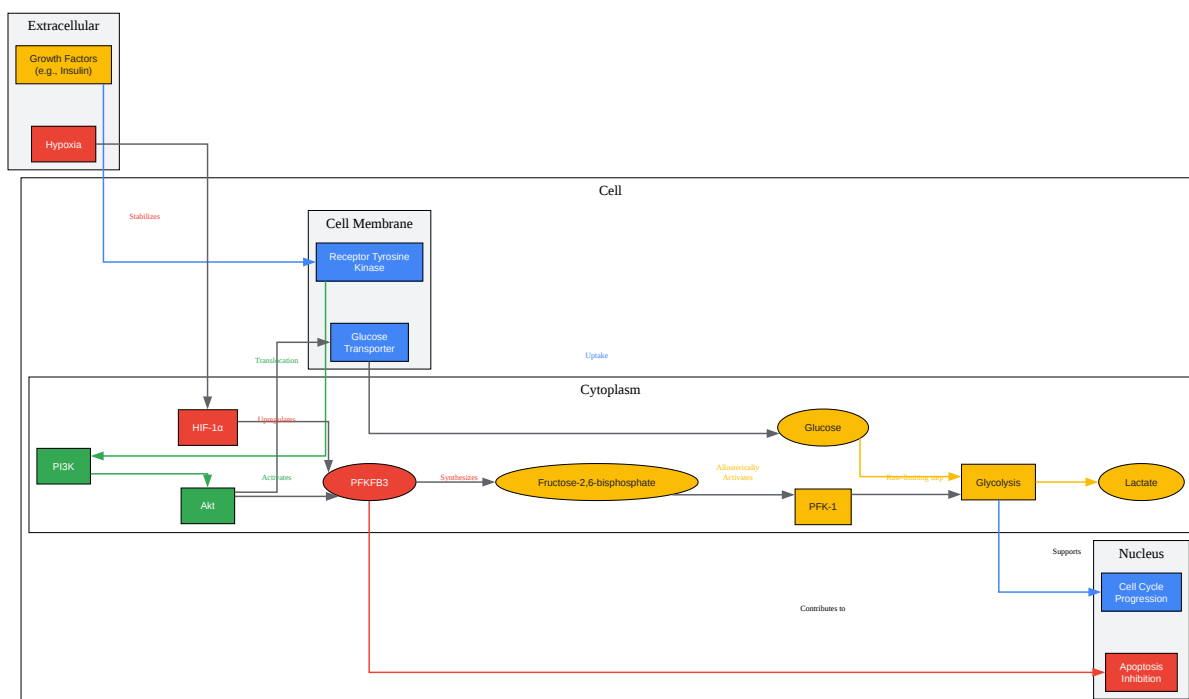
- Objective: To measure the enzymatic activity of PFKFB3 in the presence of varying concentrations of PFK15 to determine the IC50 value.
- Materials:
 - Recombinant human PFKFB3 protein
 - ATP (Adenosine triphosphate)
 - F6P (Fructose-6-phosphate)

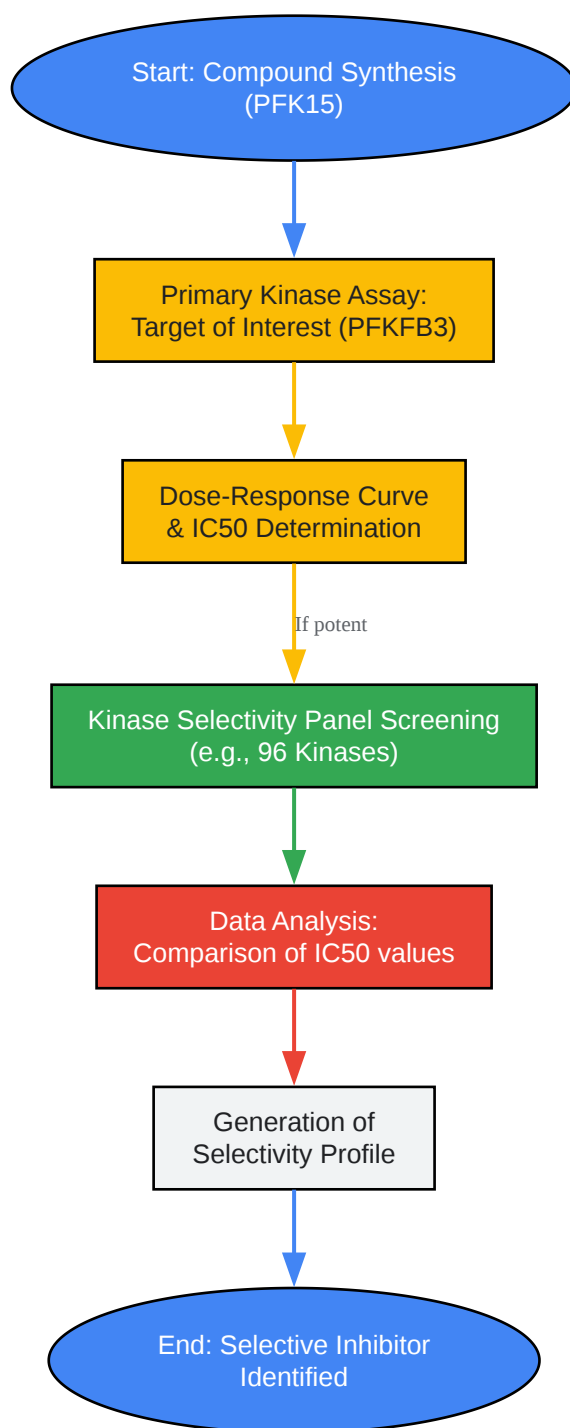
- PFK15 (or other test compounds) dissolved in DMSO
- Kinase assay buffer (composition may vary, but typically contains a buffering agent like Tris-HCl, MgCl₂, and a reducing agent like DTT)
- A commercial kinase assay kit for detection of ADP production (e.g., Adapta™ Universal Kinase Assay).
- Procedure:
 - A reaction mixture is prepared containing the kinase assay buffer, a specific concentration of recombinant PFKFB3 protein (e.g., 13 ng), ATP (e.g., 10 μmol/L), and F6P (e.g., 10 μmol/L).^[4]
 - PFK15, serially diluted to various concentrations, or a DMSO vehicle control is added to the reaction mixture.^[4]
 - The reaction is initiated and incubated at room temperature for a specified period (e.g., 1 hour).^[4]
 - Following incubation, the kinase activity is measured by quantifying the amount of ADP produced. This is typically achieved using a commercial assay kit, such as the Adapta™ Universal Kinase Assay, which often involves a fluorescence-based readout.
 - The results are then plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration.
 - The IC₅₀ value is calculated from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).^[1]

Visualizations

PFKFB3 Signaling Pathway

The following diagram illustrates the central role of PFKFB3 in cellular metabolism and its intersection with key signaling pathways implicated in cell growth and survival.





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References

- 1. PFK15, a Small Molecule Inhibitor of PFKFB3, Induces Cell Cycle Arrest, Apoptosis and Inhibits Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PFK15, a PFKFB3 antagonist, inhibits autophagy and proliferation in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action with an Approved Multikinase Antiangiogenic Drug on Human Endothelial Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition | MDPI [mdpi.com]
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